(E)-3-(adamantan-2-ylidene)-4-(1-(2,5-dimethylfuran-3-yl)ethylidene)dihydrofuran-2,5-dione
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Description
(E)-3-(adamantan-2-ylidene)-4-(1-(2,5-dimethylfuran-3-yl)ethylidene)dihydrofuran-2,5-dione is a useful research compound. Its molecular formula is C22H24O4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (E)-3-(adamantan-2-ylidene)-4-(1-(2,5-dimethylfuran-3-yl)ethylidene)dihydrofuran-2,5-dione represents an intriguing area of research due to its potential biological activities. This article explores its biological activity based on existing literature, highlighting relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an adamantane moiety, a furan derivative, and a dihydrofuran-2,5-dione framework. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological investigation.
Anticancer Activity
Research indicates that derivatives of adamantane exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer models. A study focusing on adamantane derivatives demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
Adamantane derivatives have also been reported to possess antimicrobial activity. The incorporation of specific functional groups can enhance their effectiveness against a range of pathogens. Studies have shown that similar compounds exhibit inhibitory effects on bacterial growth, which may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related adamantane derivative in vitro and in vivo. The results indicated that the compound significantly reduced tumor size in mouse models when administered at specific dosages. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of various adamantane derivatives against common bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Data Tables
Mechanistic Insights
The biological activity of this compound is hypothesized to involve interaction with specific cellular targets such as enzymes and receptors involved in cancer progression and microbial resistance. Molecular docking studies suggest that the compound may bind effectively to key proteins involved in these pathways .
Toxicity and Safety Profile
While the therapeutic potential is promising, it is crucial to assess the toxicity profile of this compound. Preliminary studies indicate that at therapeutic doses, the compound exhibits low cytotoxicity towards normal cells while selectively targeting cancerous cells . Further toxicological assessments are necessary to establish safety for clinical applications.
Properties
IUPAC Name |
3-(2-adamantylidene)-4-[1-(2,5-dimethylfuran-3-yl)ethylidene]oxolane-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4/c1-10-4-17(12(3)25-10)11(2)18-20(22(24)26-21(18)23)19-15-6-13-5-14(8-15)9-16(19)7-13/h4,13-16H,5-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVNPWVABCFZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=C2C(=C3C4CC5CC(C4)CC3C5)C(=O)OC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.